molecular formula C10H10FNO B1336079 4-(4-Fluorophenyl)pyrrolidin-2-one CAS No. 264122-82-9

4-(4-Fluorophenyl)pyrrolidin-2-one

Cat. No. B1336079
M. Wt: 179.19 g/mol
InChI Key: JIQYWLZCHCBUSG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrrolidin-2-one is a compound with the molecular formula C10H10FNO . It is a derivative of pyrrolidin-2-one, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including 4-(4-Fluorophenyl)pyrrolidin-2-one, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones has also been reported, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring attached to a 4-fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)pyrrolidin-2-one is a solid at room temperature . Its molecular weight is 179.19 . More specific physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

  • Complex Molecule Synthesis : Research has shown the use of 4-(4-Fluorophenyl)pyrrolidin-2-one derivatives in the synthesis of complex molecules. For instance, it is used in synthesizing 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, which has potential applications in various chemical reactions (Sharma et al., 2013).

  • Crystal Structure Analysis : The crystal structure and properties of compounds containing 4-(4-Fluorophenyl)pyrrolidin-2-one have been extensively studied, providing insights into their chemical behavior and potential applications in materials science (Revathi et al., 2013).

Medicinal Chemistry and Drug Discovery

  • Anticoccidial Agents : Derivatives of 4-(4-Fluorophenyl)pyrrolidin-2-one have been prepared and evaluated as potent anticoccidial agents. These compounds inhibit certain enzymes and show potential in treating coccidiosis (Qian et al., 2006).

  • NK1 Receptor Antagonist Synthesis : The compound has been used in the asymmetric synthesis of 3-Aryl-1,4-oxazin-2-ones, which are key intermediates in developing NK1 receptor antagonists. These antagonists have potential applications in treating various neurological and psychological disorders (Devine et al., 2002).

Analytical Chemistry

  • Chemosensors : The derivatives of 4-(4-Fluorophenyl)pyrrolidin-2-one are used in designing chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate has been synthesized, acting as a selective chemosensor for certain metal ions based on internal charge transfer (Maity & Govindaraju, 2010).

Future Directions

The future directions for research on 4-(4-Fluorophenyl)pyrrolidin-2-one and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, modifying the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

4-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYWLZCHCBUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413506
Record name 4-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)pyrrolidin-2-one

CAS RN

264122-82-9
Record name 4-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AS Paraskar, A Sudalai - Tetrahedron, 2006 - Elsevier
Sodium borohydride in combination with a catalytic amount of CoCl 2 has been found to be an excellent catalytic system in reductive cyclizations of suitably substituted azido and cyano …
Number of citations: 111 www.sciencedirect.com
E Conde, I Rivilla, A Larumbe… - The Journal of Organic …, 2015 - ACS Publications
Both (5R)- and (5S)-1,7-diazaspiro[4.4]nonan-6-ones are obtained via a sequence of interrupted and completed stepwise (3 + 2) cycloadditions between azomethine ylides and π-…
Number of citations: 48 pubs.acs.org
AS Paraskar - 2005 - dspace.ncl.res.in
The thesis entitled “Enantioselective Synthesis of Bioactive Molecules via Metal-Catalyzed Asymmetric Reductions, Oxidations of Alkenes and Addition by Nucleophiles onto …
Number of citations: 0 dspace.ncl.res.in

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